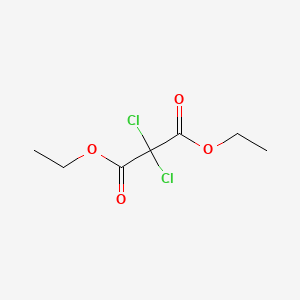

Diethyl dichloromalonate

描述

Historical Trajectories in Halogenated Malonate Chemistry

The study of halogenated malonates is an extension of the rich history of malonic acid and its esters. Malonic acid itself was first prepared in 1858, and its esters, particularly diethyl malonate, quickly became cornerstone reagents in organic synthesis following the discovery of the malonic ester synthesis. wikipedia.orgnih.gov This classical reaction pathway utilizes the acidity of the methylene (B1212753) protons of diethyl malonate to form an enolate, which can then be alkylated to create a wide array of substituted carboxylic acids. pearson.com

The logical progression from alkylation was the exploration of other electrophilic modifications at the active methylene position, including halogenation. Early investigations into the reactions of malonic esters revealed that they could undergo bromination and chlorination at the alpha position. wikipedia.org These initial forays established the foundation for halogenated malonate chemistry, demonstrating that the introduction of halogens could significantly alter the reactivity of the malonate scaffold. The focus was often on preparing monohalogenated derivatives, which served as important intermediates themselves. The formation of dihalogenated products like diethyl dichloromalonate was frequently noted as a side product, particularly when using excess halogenating agent or extended reaction times. derpharmachemica.com

Foundational Research Contributions to Dihalo-substituted Malonate Synthesis

The direct synthesis of dihalo-substituted malonates such as this compound has been the subject of research for over a century. Foundational methods primarily involved the direct chlorination of diethyl malonate using various chlorinating agents.

Early work by Conrad and others involved the chlorination of malonic acid with sulfuryl chloride, followed by esterification to yield the dichlorinated ester. google.com Later methods focused on the direct chlorination of the pre-formed diethyl malonate. Reports from 1910 described the use of elemental chlorine at elevated temperatures, which produced a mixture of monochlorinated and dichlorinated products. google.com The use of sulfuryl chloride for the direct chlorination of diethyl malonate was also explored. google.comrsc.org These early methods often suffered from low yields and difficulty in separating the desired dichlorinated compound from the monochlorinated starting material and other byproducts. google.com

A significant challenge in these syntheses is controlling the extent of chlorination. The reaction of diethyl malonate with sulfuryl chloride, for instance, can produce a mixture where diethyl 2,2-dichloromalonate is an impurity in the synthesis of the monochloro derivative. derpharmachemica.com Controlling reaction parameters such as temperature (typically 40–45°C) and the stoichiometry of the reagents is critical to influence the product distribution. derpharmachemica.comvulcanchem.com A notable advancement was the development of a process using aqueous alkali hypochlorite (B82951) solutions at a pH above 8. This method was reported to produce this compound in very high yields (98.6%) and purity (≥99.5%), representing a significant improvement over previous protocols. google.com

Table 1: Foundational Synthesis Methods for this compound

| Method | Reagents | Conditions | Reported Yield/Purity | Reference |

|---|---|---|---|---|

| Chlorination/Esterification | Malonic Acid, Sulfuryl Chloride | Chlorination followed by esterification | Not specified | google.com |

| Direct Chlorination | Diethyl Malonate, Elemental Chlorine (Cl₂) | Elevated temperature | Forms a mixture with monochloro derivative | google.com |

| Direct Chlorination | Diethyl Malonate, Sulfuryl Chloride (SO₂Cl₂) | 1.2 mole equivalents of SO₂Cl₂, 45°C, 5h | Forms a mixture: ~5% dichloro, ~88% monochloro | derpharmachemica.com |

| Hypochlorite Chlorination | Diethyl Malonate, Sodium Hypochlorite (NaOCl) | Aqueous solution, pH > 8 (12.0-12.2) | 98.6% yield, ≥99.5% purity | google.com |

Contemporary Significance of this compound in Advanced Chemical Synthesis

In modern organic synthesis, this compound is valued as a gem-dihalo building block. Such compounds are precursors for a variety of functional groups and are used to construct complex molecular frameworks. While its applications are less explored than those of its monohalo counterparts, its utility is demonstrated in several areas, particularly in the synthesis of heterocyclic compounds. derpharmachemica.com

The presence of two electron-withdrawing chlorine atoms enhances the electrophilicity of the central carbon, making it a target for various nucleophiles. libretexts.orgvaia.com This reactivity is harnessed in the synthesis of 1,3,4-triazine derivatives, where a mixture containing diethyl 2,2-dichloromalonate is reacted with methylhydrazine. google.com This demonstrates its role as an intermediate in forming heterocyclic rings, which are core structures in many pharmaceutical and agrochemical compounds. google.comcem.com

Furthermore, the reactivity of related α-halomalonates suggests broader potential for this compound. For example, diethyl chloromalonate participates in domino reactions to afford functionalized dihydrobenzofurans and can be used to generate diethyl thioxomalonate in situ for trapping in cycloaddition reactions. chemicalbook.com Cycloaddition reactions are powerful tools for forming cyclic systems, and gem-dihalo compounds can serve as precursors to reactive intermediates for these transformations. organicreactions.orgnih.govwikipedia.org Although direct cycloaddition studies with this compound are not extensively documented, its structure is suitable for generating intermediates like dichloroketene (B1203229) equivalents or participating in reactions that form highly functionalized carbocycles and heterocycles. The compound's ability to act as a precursor to dichloroacetic acid derivatives further extends its potential utility. vulcanchem.com As a specialized reagent, this compound offers a route to molecules containing a dichloromethyl moiety, a functional group of interest in medicinal chemistry and materials science. vulcanchem.com

Table 2: Demonstrated and Potential Reactions of this compound

| Reaction Type | Reactant(s) | Product Type | Significance | Reference |

|---|---|---|---|---|

| Heterocycle Synthesis | Methylhydrazine | 1,3,4-Triazine derivative | Access to important N-heterocyclic scaffolds. | google.com |

| Nucleophilic Substitution | Generic Nucleophiles | Substituted malonic esters | Introduction of complexity at the α-carbon. | libretexts.orgvaia.com |

| Hydrolysis | Basic conditions | Dichloroacetic acid | Precursor to a known agrochemical moiety. | vulcanchem.com |

| Cycloaddition (potential) | Dienes | Functionalized cyclic compounds | Rapid construction of complex ring systems. | chemicalbook.comorganicreactions.org |

Structure

3D Structure

属性

IUPAC Name |

diethyl 2,2-dichloropropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRUXRSUYSWFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173998 | |

| Record name | Diethyl dichloromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20165-81-5 | |

| Record name | 1,3-Diethyl 2,2-dichloropropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20165-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl dichloromalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020165815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC511084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl dichloromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl dichloromalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Transformation Studies for Diethyl Dichloromalonate

Direct Halogenation Strategies for Malonate Precursors

The most straightforward route to diethyl dichloromalonate involves the direct dichlorination of its precursor, diethyl malonate. This approach is centered on finding effective chlorinating agents and optimizing reaction parameters to favor the formation of the disubstituted product over the mono-substituted intermediate.

Optimization of Chlorination Reagents and Reaction Conditions

Several chlorinating systems have been developed for the synthesis of α,α-dichloro β-dicarbonyl compounds. The choice of reagent and the conditions employed are critical for achieving high conversion and yield.

One effective method involves the use of a mixture of Oxone and aluminum trichloride (B1173362) in an aqueous medium. For the dichlorination of diethyl malonate, increasing the reagent equivalents and elevating the temperature to 45–50 °C allowed the reaction to complete in 3 hours, affording diethyl 2,2-dichloromalonate in a 65% isolated yield. thieme-connect.com

Another reagent, trichloroisocyanuric acid (TCCA), provides a mild alternative for dichlorination. The reaction of diethyl malonate with 0.68 molar equivalents of TCCA proceeds smoothly at room temperature without a catalyst, yielding the dichloroester in 73% after 18 hours. researchgate.net

The use of sulfuryl chloride is also a common method for the chlorination of malonic esters. google.com While often used to produce the mono-chloro derivative, prolonged reaction times or an excess of sulfuryl chloride can lead to the formation of the dichloro-compound. vulcanchem.comderpharmachemica.com For the analogous dimethyl malonate, extended reaction times of 48 hours at 40-45°C with excess sulfuryl chloride resulted in the formation of dimethyl dichloromalonate with yields reaching 15%. vulcanchem.comderpharmachemica.com Similarly, using chlorine gas can also produce this compound, though its formation is often considered a side reaction when the mono-chloro product is desired. google.com A process using chlorine gas in a jet loop reactor at 50°C was optimized to achieve high selectivity for the mono-chloro product, indicating that controlling the reaction environment is key to determining the final product distribution. google.com

| Chlorinating Agent/System | Reaction Conditions | Yield of this compound | Source |

|---|---|---|---|

| Oxone / AlCl3 | 4.0 equiv. Oxone, 4.2 equiv. AlCl3, 45–50 °C, 3 h | 65% | thieme-connect.com |

| Trichloroisocyanuric acid (TCCA) | 0.68 mol equiv. TCCA, Room Temp., 18 h | 73% | researchgate.net |

| Sulfuryl chloride (SO2Cl2) | Excess reagent, 40-45 °C, 48 h (for dimethyl ester) | ~15% | vulcanchem.comderpharmachemica.com |

Regioselectivity and Diastereoselectivity in Halogenation Processes

The halogenation of diethyl malonate is inherently regioselective. The methylene (B1212753) protons located on the α-carbon, situated between two electron-withdrawing ester groups, are significantly acidic. ethz.ch This acidity facilitates deprotonation by a base or the formation of an enol intermediate, which then acts as a nucleophile. pearson.com The subsequent electrophilic attack by a chlorine species occurs exclusively at this α-position, as it is the most nucleophilic site. Consequently, halogenation reactions of diethyl malonate exhibit high regioselectivity for the α-carbon.

Diastereoselectivity is not a relevant consideration in the synthesis of this compound. The starting material, diethyl malonate, is prochiral, but the product, this compound, is achiral as the α-carbon is bonded to two identical chlorine atoms and two identical ester groups. Therefore, no stereocenters are formed, and no diastereomers are possible.

Yield Enhancement and Purity Considerations in Direct Synthesis

In the direct synthesis of this compound, the primary impurity is typically the mono-chlorinated intermediate, diethyl chloromalonate. google.comderpharmachemica.com Maximizing the yield of the dichloro product requires pushing the reaction past the mono-chlorination stage. This can be achieved by several strategies:

Increasing Reagent Stoichiometry: Using a significant excess of the chlorinating agent, such as sulfuryl chloride or TCCA, increases the probability of a second chlorination event occurring. researchgate.netvulcanchem.com

Prolonging Reaction Time: Allowing the reaction to proceed for longer periods, as seen in the 48-hour reaction with sulfuryl chloride, can drive the conversion from the mono-chloro to the dichloro product. vulcanchem.comderpharmachemica.com

Temperature Control: Increasing the reaction temperature can enhance the rate of the second chlorination, as demonstrated by the Oxone/AlCl₃ system which required 45-50°C for effective dichlorination. thieme-connect.com

However, aggressive reaction conditions can sometimes lead to the formation of unidentified side products. thieme-connect.com Therefore, a balance must be struck to optimize the yield of this compound while maintaining purity. Purification from the mono-chloro analogue can be challenging due to similar physical properties, often requiring silica (B1680970) gel chromatography for effective separation. vulcanchem.com

Indirect Routes to this compound and Related Dihalo-substituted Malonates

Indirect methods provide alternative pathways to dihalogenated malonates, often involving the transformation of mono-halogenated precursors or utilizing halogen exchange reactions.

Transformations from Mono-halogenated Malonates

The synthesis of this compound via direct chlorination inherently proceeds through the diethyl chloromalonate intermediate. Therefore, the chlorination of isolated diethyl chloromalonate represents a key step in these transformations. While direct attempts to synthesize diethyl chloromalonate can suffer from poor yields and the concurrent formation of the dichloro derivative, a stepwise approach can offer better control. rsc.org

Studies on the synthesis of mixed dihalomalonates provide clear evidence for the feasibility of halogenating mono-halo-malonate precursors. For instance, diethyl bromochloromalonate can be synthesized in high yield (97-98%) by the chlorination of diethyl bromomalonate using sodium hypochlorite (B82951) or N-chlorosuccinimide. ethz.chrsc.orgrsc.org Similarly, diethyl chlorofluoromalonate can be obtained by either fluorinating diethyl chloromalonate or by chlorinating diethyl fluoromalonate, with the latter providing a higher yield (86% vs. 73%). rsc.orgrsc.org These examples demonstrate that the α-proton of a mono-halogenated malonate remains sufficiently acidic to be removed, allowing for a second, different halogen to be introduced. This principle directly applies to the formation of this compound from its mono-chloro precursor.

| Precursor | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Diethyl bromomalonate | Sodium hypochlorite | Diethyl bromochloromalonate | 98% | rsc.org |

| Diethyl fluoromalonate | N-Chlorosuccinimide | Diethyl chlorofluoromalonate | 86% | rsc.orgrsc.org |

| Diethyl chloromalonate | N-fluoro-2,4,6-trimethylpyridinium triflate | Diethyl chlorofluoromalonate | 73% | rsc.orgrsc.org |

Mechanistic Studies of Halogen Exchange Reactions

Halogen exchange (Halex) reactions represent another indirect route to forming new halogenated compounds from existing ones. csic.es These reactions are particularly well-established for producing fluorinated compounds from chlorinated precursors. rsc.org The mechanism of exchange depends heavily on the reagents and catalysts employed.

Nucleophilic Substitution: In many cases, halogen exchange proceeds via a nucleophilic substitution mechanism. For example, the synthesis of fluoromalonates using amine-hydrofluoride complexes (e.g., Et₃N·3HF) involves the fluoride (B91410) ion acting as a nucleophile to displace a chloride ion from the α-carbon of the chloromalonate. rsc.org The α-chloro group in diethyl chloromalonate is susceptible to nucleophilic attack through an Sₙ2 pathway. smolecule.com

Catalytic Mechanisms: More complex mechanisms are operative when catalysts are used.

Zeolite-Catalyzed Exchange: Simple aluminosilicates like NaX zeolites can catalyze halogen exchange between alkyl halides without solvents or additives. Mechanistic studies suggest that the zeolite framework plays a crucial role, with zeolite oxygen atoms and counter-cations triggering the heterolytic cleavage of the carbon-halogen bond to form intermediate alkoxy and halide species that recombine within the zeolite structure. csic.esrsc.org

Metal-Catalyzed Exchange: Palladium(I) dimers have been studied as catalysts for halogen exchange reactions of aryl halides. The proposed mechanism involves the stepwise exchange of the bridging halogen ligands on the dinuclear metal complex. mdpi.com Similarly, lithium-halogen exchange is a fundamental organometallic reaction, which is proposed to proceed through a nucleophilic pathway that forms a reversible "ate-complex" intermediate. wikipedia.org While these examples primarily involve aryl or simple alkyl halides, they provide insight into potential catalytic cycles that could be applied to more activated systems like dihalomalonates.

Novel Catalytic Approaches in Dihalogenation Reactions

The synthesis of this compound has traditionally relied on stoichiometric chlorinating agents, which often involve harsh reaction conditions and the generation of significant waste. In recent years, the focus has shifted towards the development of more sustainable and efficient catalytic methodologies. These novel approaches, employing either transition metals or small organic molecules as catalysts, offer promising alternatives for the dihalogenation of diethyl malonate.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for a variety of organic transformations, including the activation of C-H bonds and the formation of carbon-halogen bonds. While direct catalytic dichlorination of diethyl malonate is an area of ongoing research, several studies on related systems highlight the potential of this approach. Copper, iron, and zinc catalysts, in particular, have shown promise in activating malonic esters and facilitating halogenation reactions.

Copper-catalyzed reactions have been extensively studied for the functionalization of diethyl malonate. For instance, copper(I) iodide (CuI) in the presence of a ligand like 2-phenylphenol (B1666276) has been effectively used for the arylation of diethyl malonate, demonstrating the ability of copper to catalyze reactions at the α-position of the malonate. organic-chemistry.orgnih.gov While this is not a direct chlorination, it underscores the principle of copper-mediated activation of the substrate. More relevantly, photoinduced copper catalysis has been employed for Kharasch-type haloalkylation of alkenes, showcasing the potential of copper in facilitating carbon-halogen bond formation under mild, light-induced conditions. acs.org The use of a copper catenane complex has also been reported in a cross-dehydrogenative coupling where diethyl malonate was formed as a byproduct, indicating its stability and reactivity within a copper-catalyzed cycle. rsc.org

Iron catalysis, valued for its low cost and low toxicity, presents another viable avenue. Iron-catalyzed cross-coupling reactions are gaining traction in pharmaceutical research, with successful kilogram-scale industrial applications. researchgate.net Although direct iron-catalyzed dichlorination of diethyl malonate is not widely reported, the general ability of iron to catalyze a range of organic transformations suggests its potential in this area.

Zinc catalysts have been explored in the context of the desymmetrization of malonic esters, which, while a different transformation, involves the interaction of a zinc catalyst with the malonate substrate. researchgate.net Furthermore, the use of diethyl α,α-dibromomalonate as a bromine source in a titanium-catalyzed dibromination of alkenes points to the possibility of using dihalomalonates in catalytic cycles, which could be relevant for understanding the reverse reaction or for catalyst design. nih.gov

The following table summarizes representative transition metal-catalyzed reactions involving diethyl malonate or related compounds, illustrating the potential for developing a direct dichlorination method.

| Catalyst System | Substrate/Reagent | Product | Reaction Type | Reference |

| CuI / 2-phenylphenol | Diethyl malonate, Aryl iodide | α-Aryl malonate | Arylation | organic-chemistry.orgnih.gov |

| Photoinduced Copper Complex | Alkene, Diethyl bromomalonate | Haloalkylated product | Kharasch-type haloalkylation | acs.org |

| [Cu(L1)]PF6 (catenane) | Phenol, Bromodicarbonyl | C(sp3)–O coupled product | Cross-dehydrogenative coupling | rsc.org |

| Iron catalyst | Aryl halide, Grignard reagent | Cross-coupled product | Cross-coupling | researchgate.net |

| Dinuclear Zinc Complex | Disubstituted malonic ester | Chiral monoester | Desymmetrization | researchgate.net |

| BrTi(Oi-Pr)3 / TADDOL | Alkene, Diethyl α,α-dibromomalonate | Vicinal dibromide | Dibromination | nih.gov |

Organocatalytic Methods for this compound Formation

Organocatalysis offers a metal-free alternative for chemical transformations, often providing high selectivity under mild conditions. The application of organocatalysis to the dichlorination of diethyl malonate is a promising and developing field, with conceptual support from the successful dichlorination of other classes of organic molecules.

One of the key strategies in organocatalysis is the use of chiral amines or their derivatives. Cinchona alkaloids, for example, have been successfully employed as organocatalysts for the highly enantioselective dichlorination of unfunctionalized alkenes. nih.gov These catalysts, in combination with an electrophilic chlorine source, can activate the substrate and control the stereochemical outcome of the reaction. While this has been demonstrated on alkenes, the underlying principle of activating a substrate towards electrophilic chlorination could be extended to the dichlorination of active methylene compounds like diethyl malonate.

Phase-transfer catalysis (PTC) is another powerful organocatalytic technique that is well-suited for the halogenation of substrates that are soluble in organic solvents with water-soluble reagents. wisdomlib.orgcrdeepjournal.org In the context of diethyl malonate, PTC can facilitate the reaction between the organic-soluble malonate and an aqueous or solid-phase chlorinating agent. Quaternary ammonium (B1175870) salts are common phase-transfer catalysts that can shuttle the reactive species between the phases, enabling the reaction to proceed efficiently under mild conditions. researchgate.netbeilstein-journals.org This method avoids the need for harsh, anhydrous conditions and can lead to higher yields and selectivity.

The table below presents examples of organocatalytic methods that are conceptually relevant to the dichlorination of diethyl malonate.

| Catalyst Type | Substrate | Reagent | Product | Reaction Type | Reference |

| Cinchona-alkaloid derivative | Unfunctionalized alkene | Electrophilic chlorine source | Dichlorinated alkene | Enantioselective dichlorination | nih.gov |

| Quaternary ammonium salt | Phenylacetonitrile | Bromoethane | Alkylated nitrile | Phase-transfer alkylation | beilstein-journals.org |

| Quaternary ammonium salt | Bisphenol A | Epichlorohydrin | Epoxy resin | Phase-transfer polymerization | researchgate.net |

| Chiral aminocarboxylates | Diethyl malonate | Crotonaldehyde | Michael adduct | Asymmetric Michael addition | researchgate.net |

While direct and optimized catalytic systems for the synthesis of this compound are still under active development, the existing body of research on related catalytic halogenations and the functionalization of diethyl malonate provides a strong foundation and clear directions for future investigations in this area.

Chemical Reactivity and Mechanistic Investigations of Diethyl Dichloromalonate

Nucleophilic Substitution and Carbanion-Mediated Reactions

The electron-withdrawing nature of the two chlorine atoms and the two carbonyl groups makes the central carbon of diethyl dichloromalonate susceptible to attack by nucleophiles. These reactions often proceed through substitution or carbanion intermediates, leading to the formation of a variety of functionalized products.

Alkylation Studies at the Dichloromethylene Center

The direct alkylation at the dichloromethylene center involves the substitution of one or both chlorine atoms by a nucleophilic alkyl group. This transformation is distinct from the more common alkylation of malonic esters, which involves deprotonation at the alpha-carbon to form an enolate, a process that is not possible for this compound due to the absence of α-hydrogens. wikipedia.orglibretexts.org

Research has shown that the reactivity of the dichloromethylene center can be challenging. For instance, in some catalytic systems, this compound was found to be unreactive. However, substitution reactions can be achieved under appropriate conditions. The mechanism for such substitutions is typically a bimolecular nucleophilic substitution (SN2) pathway. smolecule.com The process involves the attack of a nucleophile on the central carbon, leading to the displacement of a chloride ion. The feasibility and success of these alkylation reactions are highly dependent on the nature of the nucleophile and the reaction conditions.

While direct alkylation is one pathway, intramolecular alkylation following reaction with a dihalide is a known variant for malonic esters, referred to as the Perkin alicyclic synthesis, which leads to cycloalkyl structures. wikipedia.org

Acylation Reactions for Beta-Ketoester Generation

Acylation of malonic esters is a fundamental method for the synthesis of β-ketoesters, which are valuable synthetic intermediates. lookchem.comjk-sci.com For diethyl malonate, C-acylation can be effectively carried out with acid chlorides in the presence of magnesium chloride and two equivalents of a tertiary amine base like triethylamine. lookchem.com This method overcomes the issue where the more acidic β-ketoester product neutralizes the enolate of the starting material. lookchem.com

In the context of this compound, the presence of the two chlorine atoms influences its reactivity towards acylation. rsc.org The reaction of diethyl malonate with tertiary amine bases and MgCl₂ provides a simple entry into its enolate chemistry. lookchem.com Without a base, no acylation is observed, and using only one equivalent of base results in lower product yields. lookchem.com This highlights the importance of the reaction stoichiometry in achieving efficient acylation. lookchem.com

Table 1: Effect of Base Stoichiometry on the Acylation of Diethyl Malonate

| Entry | Equivalents of Base | Product Yield |

|---|---|---|

| 1 | 0 | No acylation observed |

| 2 | 1 | Decreased yield |

| 3 | 2 | Excellent yield |

Data derived from studies on the acylation of diethyl malonate in the presence of MgCl₂ and triethylamine, illustrating the necessity of sufficient base for the reaction to proceed to completion. lookchem.com

Condensation Reactions with Dinucleophiles

Dialkyl 2-substituted malonates are well-known reagents in organic synthesis that undergo cyclocondensation with dinucleophiles to form five-, six-, and seven-membered heterocyclic rings. derpharmachemica.com These reactions are crucial for creating a variety of "malonyl heterocycles" that feature a 1,3-dicarbonyl moiety or its enol tautomer. derpharmachemica.com

A classic example of this type of reaction is the synthesis of barbituric acid derivatives through the condensation of a diethyl malonate with urea (B33335) in the presence of a strong base like sodium ethoxide. eastindiachemicals.com Similarly, reaction with 2-aminopyridine (B139424) derivatives can yield pyrido[1,2-a]pyrimidine (B8458354) structures. researchgate.netdergipark.org.tr The reaction involves the dual nucleophilic nature of compounds like 2-aminopyridine reacting with the dicarbonyl compound to form nitrogen-bridged heterocyclic systems. dergipark.org.trsioc-journal.cn While these reactions are well-established for diethyl malonate, the presence of the two chlorine atoms in this compound would significantly alter the reactivity and the nature of the resulting heterocyclic products. For instance, the condensation of 1,3-dimethylurea (B165225) or 1,3-diethylurea (B146665) with formaldehyde (B43269) and a terminal diamine leads to terminally substituted 1,3,5-triazinan-4-one derivatives. researchgate.net

Table 2: Examples of Cyclocondensation Reactions with Malonate Derivatives

| Malonate Derivative | Dinucleophile | Resulting Heterocycle Class |

|---|---|---|

| Diethyl malonate | Urea | Barbituric acids eastindiachemicals.com |

| Diethyl malonate | 2-Aminopyridine | Pyrido[1,2-a]pyrimidines researchgate.netdergipark.org.tr |

| Diethyl alkylidene malonates | 2-Aminopyridines | 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones dergipark.org.tr |

Radical Transformations and Electron Transfer Pathways

The carbon-chlorine bonds in this compound can undergo homolytic cleavage under radical conditions, opening up pathways for transformations that are distinct from its ionic reactivity. These radical processes are particularly useful for carbon-carbon bond formation and the synthesis of complex carbocyclic systems.

Atom-Transfer Radical Addition (ATRA) with Unsaturated Systems

Atom-transfer radical addition (ATRA) is an atom-economical method for the simultaneous formation of a carbon-carbon and a carbon-halogen bond across a double or triple bond. nih.govnih.gov In this process, a radical is generated from this compound, which then adds to an unsaturated system like an alkene or alkyne. nih.govmdpi.com This reaction can be initiated thermally or, more commonly, through the use of transition-metal catalysts or photoredox catalysis under mild conditions. nih.govresearchgate.net

Visible light-mediated photoredox catalysis has emerged as a powerful tool for ATRA reactions. nih.gov For example, iridium and ruthenium-based photocatalysts can efficiently catalyze the addition of α-halocarbonyls to olefins with excellent yields under mild conditions. nih.govnih.gov The mechanism can proceed through either an oxidative or reductive quenching cycle of the photocatalyst. nih.gov In an oxidative quenching cycle, the excited photocatalyst is quenched by the haloalkane to generate an electrophilic radical, which then adds to the olefin. nih.gov

These photocatalytic methods have been applied to a broad scope of olefins, demonstrating the versatility of ATRA for the functionalization of unsaturated compounds. mdpi.com

Table 3: Photocatalytic ATRA Reactions with Haloalkanes and Olefins

| Photocatalyst System | Haloalkane | Olefin Type | Outcome |

|---|---|---|---|

| Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | α-Halocarbonyls | Terminal and disubstituted olefins | Excellent yields of addition products nih.govnih.gov |

| Ru-based complexes | Bromoacetonitrile | Various aliphatic olefins | Good to excellent isolated yields mdpi.com |

| Bi₂O₃ | Bromotrichloromethane | Various olefins | Good to excellent isolated yields mdpi.com |

Reductive Dechlorination and Cyclopropanation Mechanisms

The adducts resulting from the ATRA of this compound to olefins can serve as precursors for cyclopropane (B1198618) derivatives. Treatment of these atom transfer products with a suitable base or reducing agent can induce reductive dechlorination and subsequent ring closure to form 1,1-cyclopropane diesters. nih.gov This sequential ATRA/reductive cyclopropanation provides a powerful one-step method to access highly functionalized cyclopropanes.

Alternatively, cyclopropanation can be achieved through reductive processes involving gem-dihaloalkanes. nih.gov These reactions often employ transition-metal catalysts and a stoichiometric reductant. For example, electroreductive methods using nickel catalysts can activate gem-dichloroalkanes for the cyclopropanation of alkenes. project-miel.eu The mechanism likely involves the formation of a nickel carbene intermediate, which then undergoes cycloaddition with the alkene to form a nickelacyclobutane, followed by reductive elimination to yield the cyclopropane product. project-miel.eu

Biocatalytic approaches have also been developed for asymmetric cyclopropanation, such as the reaction of diethyl 2-chloromalonate with α,β-unsaturated aldehydes, which proceeds with high stereocontrol. rug.nl These methods highlight the diverse strategies available for converting dichloromalonates and their derivatives into valuable cyclopropane structures. nih.govmpg.de

Investigation of Radical Intermediates

The presence of two chlorine atoms on the α-carbon of this compound makes it a substrate for radical reactions, particularly through homolytic cleavage of the carbon-chlorine bond. The formation of a dichloromalonyl radical can be initiated under various conditions, including thermal, photochemical, or by using radical initiators.

Research into related compounds provides insight into the potential radical pathways for this compound. For instance, the chlorination of malonate esters with agents like sulfuryl chloride is known to proceed through a free-radical mechanism. vulcanchem.com Similarly, studies on other gem-dihalogen compounds show their participation in Atom Transfer Radical Addition (ATRA) reactions. nih.govcmu.edu In ATRA, a transition metal catalyst facilitates the reversible transfer of a halogen atom from the organic halide to a growing radical chain, allowing for controlled carbon-carbon bond formation with alkenes. nih.govbeilstein-journals.org While direct studies on this compound in ATRA are not extensively detailed, its structure is analogous to substrates like diethyl bromomalonate, which has been used in photoredox-catalyzed ATRA reactions. nih.gov

The generation of radical intermediates from related malonate derivatives has been confirmed in various studies. Electron Spin Resonance (EPR) spectroscopy has been used to detect radical intermediates in reactions involving phenyliodonium (B1259483) ylides derived from dibenzyl dichloromalonate. core.ac.uk Furthermore, manganese(III)-based oxidative processes with monoalkyl 2-(9H-xanthenyl)malonates have been shown to proceed via radical rearrangement followed by oxidative decarboxylation. researchgate.net Dimethylzinc, in the presence of air, has also been identified as an effective initiator for radical reactions involving malonate derivatives. nih.gov These examples underscore the accessibility of radical intermediates from dichloromalonate structures.

The general mechanism for a photoredox-catalyzed ATRA reaction involving a compound like this compound can be conceptualized as follows:

Excitation of a photocatalyst by visible light.

The excited catalyst reduces the C-Cl bond of this compound via single electron transfer (SET), generating a dichloromalonyl radical and the oxidized catalyst.

The dichloromalonyl radical adds to an alkene to form a new carbon-centered radical.

This new radical is oxidized by the catalyst, regenerating its ground state and forming a cationic intermediate, which is then trapped by the chloride anion to yield the final product.

Table 1: Potential Initiation Methods for Radical Formation from this compound

| Initiation Method | Description | Potential Reaction Type | Reference Context |

| Photochemical | Direct UV or visible light irradiation, often with a photosensitizer, to induce C-Cl bond homolysis. | Atom Transfer Radical Addition (ATRA), Cyclization | nih.govnih.gov |

| Chemical Initiators | Use of agents like AIBN or peroxides that thermally decompose to generate radicals, which then abstract a chlorine atom. | Radical Polymerization, Addition Reactions | researchgate.netresearchgate.net |

| Transition Metal Catalysis | Use of transition metal complexes (e.g., Cu, Ir) to facilitate single-electron transfer and generate radicals under mild conditions. | ATRA, Atom Transfer Radical Cyclization (ATRC) | nih.govresearchgate.net |

| Redox Initiation | Agents like dimethylzinc/air can initiate radical formation through redox processes. | Radical Addition to C=N and C=C bonds | nih.gov |

Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound, possessing two ester groups and two reactive chlorine atoms, allows it to participate in various cyclization reactions.

Intramolecular Cyclocondensation Pathways

Intramolecular reactions of this compound or its derivatives can lead to the formation of cyclic structures, most notably cyclopropanes. The classical approach to such syntheses is a variation of the Perkin-type condensation, where a malonic ester derivative reacts with a 1,2-dihaloalkane in the presence of a base. In a related fashion, the two chlorine atoms within this compound can react with a nucleophile introduced into the molecule.

A well-documented reaction for related compounds is the cyclization of sodium dialkylmalonates with substrates like cis-1,4-dichloro-2-butene (B23561) to yield cyclopentene (B43876) derivatives. luc.edu For this compound itself, an intramolecular cyclization can be envisaged by first reacting it with a dinucleophile. However, a more direct pathway involves reductive cyclization. Treatment with a reducing agent, such as zinc or sodium, could in principle lead to the formation of a carbanion or a radical that subsequently displaces the second chlorine atom to form a cyclopropane ring, specifically diethyl cyclopropane-1,1-dicarboxylate, although this is more commonly achieved by reacting diethyl malonate with a 1,2-dihaloethane.

Acid-catalyzed intramolecular cyclocondensation is another important pathway for forming heterocyclic systems from suitable acyclic precursors derived from malonates. nih.govresearchgate.net For a derivative of this compound containing an appropriately positioned nucleophilic group (e.g., an amino or hydroxyl group), acid-catalyzed cyclization could be a viable route to form five- or six-membered rings. rsc.org

Intermolecular Cycloaddition Reactions

This compound can be a precursor to reactive intermediates suitable for intermolecular cycloaddition reactions. One potential pathway is the elimination of HCl or Cl₂ under thermal or base-induced conditions to form a ketene (B1206846) intermediate. This dichloroketene (B1203229), though highly reactive, could then undergo [2+2] cycloaddition with alkenes or imines to form four-membered rings. core.ac.uklibretexts.org The thermal [2+2] cycloaddition of two different alkenes is typically a forbidden reaction under orbital symmetry rules, but photochemical conditions or the use of activated partners like ketenes makes it feasible. nih.govlibretexts.org

While direct examples of this compound in [4+2] Diels-Alder reactions are scarce, its derivatives can act as dienophiles. For comparison, diethyl maleate, an electron-deficient alkene, readily reacts with dienes like 1,3-butadiene (B125203) to form cyclohexene (B86901) products. libretexts.org The electron-withdrawing nature of the chlorine atoms and ester groups in this compound would activate the C=C bond of a related unsaturated derivative, making it a potent dienophile.

1,3-Dipolar cycloadditions represent another class of reactions for forming five-membered heterocycles. wikipedia.orguchicago.edu While this compound itself is not a 1,3-dipole, it could be used to generate intermediates that are. For example, reaction with sodium azide (B81097) could potentially lead to diazidomalonate, a precursor that can undergo subsequent reactions. researchgate.net

Table 2: Potential Cycloaddition Reactions Involving this compound Derivatives

| Cycloaddition Type | Reactants | Product Type | Mechanistic Notes | Reference Context |

| [2+2] Cycloaddition | Dichloroketene (from C₂Cl₂(CO₂Et)₂) + Alkene | Cyclobutanone | Reaction proceeds via a ketene intermediate, which is a common pathway for [2+2] cycloadditions. libretexts.org | core.ac.uk |

| [4+2] Cycloaddition (Diels-Alder) | Diene + Unsaturated derivative of C₂Cl₂(CO₂Et)₂ | Cyclohexene | The dichloromalonate moiety would act as a strong electron-withdrawing group, activating the dienophile. | libretexts.org |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) + Unsaturated derivative of C₂Cl₂(CO₂Et)₂ | 5-Membered Heterocycle | The reaction involves the concerted addition of a 4π-electron 1,3-dipole to a 2π-electron dipolarophile. | wikipedia.org |

Hydrolytic and Decarboxylation Mechanisms

The ester and gem-dichloro functionalities of this compound govern its behavior under hydrolytic and decarboxylative conditions.

Kinetic and Thermodynamic Aspects of Hydrolysis

The hydrolysis of this compound involves the saponification of its two ester groups. This reaction is typically carried out under basic conditions (e.g., using sodium hydroxide) and proceeds through a nucleophilic acyl substitution mechanism. The process yields dichloromalonic acid, which is unstable and can subsequently decarboxylate. Hydrolysis can also be performed under acidic conditions, though this is generally slower.

The two chlorine atoms on the α-carbon are strongly electron-withdrawing, which influences the reactivity of the ester carbonyl groups. This electronic effect can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide (B78521) ions. However, steric hindrance from the two chlorine atoms and two ethoxy groups might slightly retard the reaction rate.

Kinetic and thermodynamic factors can influence the outcome of reactions with related compounds. For instance, in the hydrolysis of certain cyclopropane dicarboxylate derivatives, reaction conditions determine whether acyl cleavage (hydrolysis of the ester) or ring-opening is the dominant pathway. Such competing pathways can be investigated through kinetic studies, often using techniques like ¹H NMR to monitor the reaction progress and identify intermediates. For this compound, while ester hydrolysis is the primary expected reaction, harsh conditions could potentially lead to substitution of the chlorine atoms or other side reactions.

Table 3: Factors Influencing the Hydrolysis of this compound

| Factor | Influence on Hydrolysis | Expected Outcome | Reference Context |

| pH (Base-catalyzed) | Accelerates the rate of nucleophilic attack on the ester carbonyl. | Rapid conversion to dichloromalonate salt. | vulcanchem.com |

| pH (Acid-catalyzed) | Protonates the carbonyl oxygen, activating the ester for nucleophilic attack by water. | Slower conversion to dichloromalonic acid. | organic-chemistry.org |

| Temperature | Increases reaction rate for both hydrolysis and potential side reactions like decarboxylation. | Higher temperatures may favor the thermodynamically stable decarboxylated product. | nih.gov |

| Solvent | The polarity and protic nature of the solvent can affect the stability of intermediates and transition states. | Aqueous or alcoholic solvents are typically used to facilitate dissolution of the base and ester. | researchgate.net |

Controlled Decarboxylation in Synthetic Sequences

While exhaustive hydrolysis and decarboxylation of this compound would lead to dichloroacetic acid, synthetic applications often require more controlled, partial decarboxylation. The decarboxylation of β-dicarboxylic acids and their esters is a fundamental transformation in organic synthesis.

A key application is the unilateral (mono-) decarboxylation of substituted malonates to produce substituted acetic acid derivatives. ethz.ch Research has shown that halogenated diethyl malonates can be selectively decarboxylated. For example, the decarboxylation of diethyl bromofluoromalonate has been achieved by heating in a mixture of D₂SO₄ and D₂O to yield the corresponding deuterated bromo-fluoro-acetate. ethz.ch This method allows for the controlled removal of one carboxyl group while retaining the halogen atoms.

Another approach is the Hunsdiecker reaction, which involves the decarboxylation of a silver salt of a carboxylic acid. ethz.ch In a multi-step sequence, a di-halogenated malonic ester can be selectively saponified to the monoester potassium salt, converted to the silver salt, and then decarboxylated to yield a halogenated acetate (B1210297) product. ethz.ch These methods highlight the potential for this compound to serve as a precursor to valuable dichlorinated building blocks, such as diethyl dichloroacetate, through carefully controlled reaction sequences.

Table 4: Methods for Controlled Decarboxylation of Malonate Derivatives

| Method | Reagents/Conditions | Product from this compound | Key Features | Reference |

| Acid-Catalyzed Decarboxylation | H₂SO₄/D₂O, heat | Ethyl dichloro(deutero)acetate | Allows for isotopic labeling. Proceeds via the malonic acid intermediate. | ethz.ch |

| Krapcho Decarboxylation | LiCl, DMSO, H₂O, heat | Ethyl dichloroacetate | A common method for decarboxylating malonic esters, particularly effective for sterically hindered substrates. | organic-chemistry.org |

| Hunsdiecker-type Reaction | 1. KOH (1 eq) 2. AgNO₃ 3. Heat | Ethyl bromodichloroacetate (from bromodichloromalonate) | Involves the synthesis and thermal decomposition of a silver carboxylate salt. | ethz.ch |

| Oxidative Decarboxylation | Mn(OAc)₃, heat | (Varies based on substrate) | Radical-based mechanism where decarboxylation is coupled with an oxidation step. | researchgate.net |

Exploration of Rearrangement Reactions

While the chemical literature extensively covers the synthesis and nucleophilic substitution reactions of this compound, dedicated studies on its rearrangement reactions are notably scarce. The inherent stability of the dialkyl dichloromalonate scaffold under many conditions means that rearrangements are not a commonly observed reaction pathway. However, by examining the reactivity of structurally analogous compounds, particularly α-halo carbonyl compounds, potential rearrangement pathways for this compound can be postulated. These theoretical explorations are primarily centered around base-induced mechanisms, such as variations of the Favorskii rearrangement, and potential photochemical transformations.

One of the most well-documented rearrangements for α-halo carbonyl compounds is the Favorskii rearrangement, which typically involves the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives, often with a change in the carbon skeleton. wikipedia.orgadichemistry.comscienceinfo.com For cyclic α-halo ketones, this reaction famously results in ring contraction. wikipedia.orgscienceinfo.com The classical mechanism proceeds through the formation of a cyclopropanone (B1606653) intermediate from an enolizable α-halo ketone. wikipedia.orgadichemistry.com

Given that this compound lacks α-hydrogens for enolization, the classical Favorskii mechanism is not directly applicable. However, a variant known as the quasi-Favorskii or pseudo-Favorskii rearrangement occurs with non-enolizable α-halo ketones. wikipedia.orgscienceinfo.com This pathway is initiated by the nucleophilic attack of a base (like an alkoxide) on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted collapse of the intermediate, where the neighboring carbon migrates and displaces the halide ion. scienceinfo.com

Applying this concept to this compound, a hypothetical quasi-Favorskii type rearrangement could be envisioned. The reaction would be initiated by the attack of a strong base, such as sodium ethoxide, on one of the ester carbonyls. The subsequent rearrangement and displacement of a chloride ion could theoretically lead to the formation of a rearranged product. However, no experimental evidence for this specific transformation with this compound has been reported in the literature.

The table below outlines the general conditions under which Favorskii and quasi-Favorskii rearrangements are typically conducted for α-halo ketones, which could serve as a starting point for investigating similar reactivity in this compound.

Table 1: General Reaction Conditions for Favorskii-type Rearrangements of α-Halo Ketones

| Parameter | Condition | Rationale / Expected Outcome for this compound |

| Substrate | α-Halo Ketone (enolizable or non-enolizable) | This compound (a non-enolizable gem-dihalo ester) |

| Base | Sodium hydroxide, Sodium alkoxides (e.g., NaOEt), Amines | Sodium ethoxide would be a logical choice to avoid transesterification. wikipedia.orgadichemistry.com |

| Solvent | Ethers (e.g., Diethyl ether, THF), Alcohols (corresponding to the alkoxide base) | Anhydrous ethanol (B145695) would likely be used in conjunction with sodium ethoxide. |

| Temperature | 0 °C to reflux | The reaction temperature would need to be optimized to favor rearrangement over simple nucleophilic substitution. |

| Hypothetical Product | Carboxylic acid, ester, or amide with a rearranged carbon skeleton | A rearranged diester product. The exact structure would depend on the migration pathway. |

Another potential avenue for inducing rearrangements in this compound is through photochemical methods. Photochemical reactions can provide the energy to access high-energy intermediates, such as carbenes or radicals, which can then undergo rearrangement. wikipedia.org For instance, the photochemical Wolff rearrangement of α-diazoketones is a well-known method for generating ketenes, which are versatile synthetic intermediates. nih.govorganic-chemistry.org While this compound is not a diazo compound, photolysis could potentially lead to the homolytic cleavage of a carbon-chlorine bond, generating a radical intermediate. Subsequent rearrangement of this radical species could lead to new products.

Studies on the photolysis of related compounds, such as ethyl diazomalonate, have shown that the reaction outcome is highly dependent on the wavelength of irradiation and the molecular conformation, leading to either Wolff rearrangement products or carbene insertion products. nih.gov The photolysis of other nitrogen heterocyclic compounds in the presence of diethyl malonate has also been investigated, indicating the potential for complex photochemical interactions. researchgate.net A "photo-Favorskii" reaction has also been described for certain substrates, proceeding through a triplet diradical intermediate. wikipedia.org The application of such photochemical strategies to this compound remains an unexplored but potentially fruitful area of research for accessing novel molecular scaffolds.

Advanced Applications of Diethyl Dichloromalonate in Organic Synthesis Research

Precursor in Chiral Synthesis and Isotopic Labeling

The presence of two chlorine atoms on the α-carbon of diethyl dichloromalonate provides a reactive center for various transformations, making it an important precursor in both chiral synthesis and isotopic labeling studies.

Chiral halogenated acetic acids are significant targets in synthetic chemistry due to their potential applications as precursors to chiral halomethanes, which are of interest for fundamental studies in stereochemistry and parity violation. rsc.org A synthetic route starting from diethyl malonate allows for the versatile synthesis of chiral halogenated acetic acids with substitutions of fluorine, chlorine, bromine, and hydrogen/deuterium (B1214612) at the α-carbon. researchgate.netethz.chresearchgate.net

While direct methods to obtain certain intermediates from diethyl malonate can result in poor yields and the formation of this compound as a byproduct, a stepwise approach is more efficient. rsc.orgethz.ch For instance, the synthesis of diethyl bromochloromalonate can be achieved in high yield by chlorinating diethyl bromomalonate. rsc.orgethz.ch This bromochlorinated intermediate serves as a key precursor. Subsequent hydrolysis and decarboxylation under specific conditions can lead to the formation of the desired chiral halogenated acetic acids. rsc.org For example, deutero-chlorofluoroacetic acid can be synthesized from diethyl chlorofluoromalonate by heating with a mixture of D₂SO₄ and D₂O. rsc.org

A general scheme for obtaining chiral acetic acids involves the unilateral decarboxylation of halogenated diethyl malonates. ethz.ch This strategic approach highlights the utility of this compound and its derivatives in accessing stereochemically defined molecules.

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions and metabolic processes, providing invaluable insights into reaction mechanisms. wikipedia.org this compound and its derivatives are instrumental in preparing isotopically labeled compounds for such studies. researchgate.netethz.ch

The synthesis of deutero bromochloroacetic acid provides a clear example of this application. ethz.ch By reacting diethyl bromochloromalonate with sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD), followed by acidification with deuterated sulfuric acid (D₂SO₄), a deuterium atom is incorporated into the final acetic acid product. ethz.ch This method allows for the specific placement of isotopes, which is crucial for mechanistic investigations. ethz.chnih.gov

The use of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), coupled with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enables researchers to follow the fate of labeled molecules. wikipedia.orgnih.govnih.gov This approach has been widely applied in various fields, including the study of terpene biosynthesis and quantitative proteomics. nih.govnih.govisotope.combeilstein-journals.org The ability to synthesize specifically labeled precursors from reagents like this compound is fundamental to the success of these sophisticated mechanistic probes. ethz.chbeilstein-journals.org

Synthesis of Chiral Halogenated Acetic Acids

Building Block for Complex Polyfunctional Molecules

The reactivity of this compound extends to its use as a foundational element in the construction of more complex molecules bearing multiple functional groups.

Malonic acid and its derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide array of valuable compounds. wikipedia.org this compound can be hydrolyzed under acidic or basic conditions to yield substituted malonic acid derivatives. smolecule.com These derivatives are key intermediates in the synthesis of various pharmaceuticals and specialty chemicals. The reactivity of the methylene (B1212753) group in malonic esters allows for easy alkylation, leading to the formation of diethyl alkylmalonates and diethyl dialkylmalonates, which are precursors to compounds like barbiturates.

| Starting Material | Reagents | Product | Significance |

| Diethyl malonate | 1. NaH 2. CuBr₂ | Diethyl bromomalonate | Intermediate for further halogenation |

| Diethyl bromomalonate | N-Chlorosuccinimide | Diethyl bromochloromalonate | Precursor to chiral halogenated acetic acids |

| Diethyl malonate | 1. NaH 2. N-fluoro-2,4,6-trimethylpyridinium triflate | Diethyl fluoromalonate | Precursor to fluoro-substituted acids |

Table 1: Synthesis of Substituted Malonic Acid Derivatives

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid with a wide range of biological activities, including antioxidant and antimicrobial properties. researchgate.netnih.gov Its derivatives are therefore of significant interest in medicinal chemistry. nih.govresearchgate.netpjps.pkglobalresearchonline.net While direct synthesis of gallic acid from this compound is not a common route, the principles of using malonic ester chemistry are central to the synthesis of many aromatic compounds. The structural motifs derived from malonic esters can be elaborated into complex structures, including those related to gallic acid.

For instance, the synthesis of various gallic acid derivatives often involves the modification of the carboxylic acid group or the hydroxyl groups to create amides, esters, and other functionalized molecules with enhanced biological profiles. pjps.pkglobalresearchonline.net The fundamental reactions of malonic esters, such as condensation and cyclization, provide a powerful toolbox for constructing the core structures of such complex natural product derivatives.

Construction of Substituted Malonic Acid Derivatives

Contribution to Cyclopropane (B1198618) Synthesis and Analogs

The cyclopropane ring is a recurring structural motif in numerous natural products and biologically active molecules. researchgate.netnih.gov The unique strain and electronic properties of this three-membered ring impart interesting reactivity and biological function. This compound and related malonic esters play a crucial role in the synthesis of cyclopropane derivatives.

A classic method for synthesizing cyclopropane-dicarboxylic acids involves the condensation of a malonic acid derivative with a 1,2-dihaloalkane. For example, the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base like sodium ethoxide yields diethyl cyclopropane-1,1-dicarboxylate. While this specific reaction can have limitations, modern variations have improved its efficiency.

The resulting cyclopropane dicarboxylates are versatile intermediates that can be further transformed into a variety of cyclopropane-containing compounds. researchgate.net The development of metal-catalyzed cyclopropanation reactions has further expanded the scope of these transformations, allowing for the synthesis of highly functionalized and stereochemically defined cyclopropanes. beilstein-journals.orgorganic-chemistry.orgnih.gov

| Reactants | Catalyst/Reagents | Product Type | Key Feature |

| Alkene, Diazoacetate | Rh(II) or Cu(I) complexes | Cyclopropyl ester | Metal-catalyzed carbene addition |

| Alkene, Diiodomethane | Diethylzinc (Simmons-Smith) | Cyclopropane | Stereospecific conversion of alkenes |

| 1,3-Diene, Cyclopropene | ZnCl₂ or [Rh₂(OAc)₄] | 1,2-Divinylcyclopropane | Metal-catalyzed vinyl carbene transfer |

Table 2: Modern Methods for Cyclopropane Synthesis

Intermediate in the Synthesis of Advanced Pharmaceutical and Agrochemical Scaffolds

This compound serves as a notable intermediate in the synthesis of complex molecular frameworks, particularly within the agrochemical sector. Its utility is highlighted in the preparation of key structural motifs for modern crop protection agents.

One of the significant applications of this compound is in the synthesis of 1,3,4-triazine derivatives. google.com These triazine-based compounds are a critical class of herbicides, widely used to protect crops from weeds. google.com The process can involve reacting a 2-halo-substituted diethyl malonate, including diethyl 2,2-dichloromalonate, with methylhydrazine to form 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate. google.com This intermediate is pivotal for constructing the 1,3,4-triazine ring system. google.com The reaction can be carried out in various solvents like ethanol (B145695) or acetonitrile (B52724) and is often catalyzed by an acid. google.comgoogle.com

Furthermore, this compound emerges as a significant byproduct in the industrial synthesis of diethyl chloromalonate, which is a crucial precursor for the strobilurin fungicide, Fluoxastrobin. google.com During the chlorination of diethyl malonate, the formation of the dichloro-adduct is a common issue that requires management to ensure the purity of the desired monochlorinated product. google.com This underscores the relevance of this compound in the manufacturing processes of valuable agrochemicals, even if its presence is sometimes undesired.

While direct examples in pharmaceutical synthesis are less explicitly documented in current research literature compared to its agrochemical applications, the general class of dialkyl 2-halomalonates is recognized for its role in producing active pharmaceutical ingredients (APIs). derpharmachemica.com For instance, the analogous compound, dimethyl 2-chloromalonate, is a starting material for APIs such as Bosentan and Vilazodone. derpharmachemica.com The reactivity of the dichlorinated analogue suggests its potential as a building block for novel pharmaceutical compounds containing a gem-dihalogenated carbon center, a structural feature that can influence the biological activity of a molecule. smolecule.comvulcanchem.com

Agrochemical Scaffolds Derived from this compound and Analogues

| Scaffold/Intermediate | Starting Malonate Derivative | Application/Significance |

|---|---|---|

| 1,3,4-Triazine Derivatives | Diethyl 2,2-dichloromalonate | Herbicidal activity google.com |

Utilization in Heterocyclic Chemistry

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and substituted malonic esters are foundational reagents in this field. derpharmachemica.commdpi.com this compound, with its two electrophilic chlorine atoms and adjacent ester functionalities, represents a highly reactive building block for the construction of a variety of heterocyclic systems. derpharmachemica.com

The core reactivity of malonate derivatives in heterocyclic synthesis involves their cyclocondensation with dinucleophiles. mdpi.comresearchgate.net These reactions can lead to the formation of five, six, and seven-membered rings, which constitute the core of many biologically active compounds. derpharmachemica.com For instance, the reaction of malonates with urea (B33335) or amidines is a classical method for synthesizing barbituric acids and related pyrimidine (B1678525) derivatives. mdpi.com

In the context of this compound, its gem-dichloro configuration provides a unique reaction pathway. The two chlorine atoms can be displaced by a variety of nucleophiles, making it an effective precursor for heterocycles. General principles of heterocyclic synthesis suggest that this compound can react with dinucleophiles such as diamines, hydrazines, and hydroxylamines to yield a range of heterocyclic structures. For example, reaction with a 1,2-dinucleophile could lead to the formation of a five-membered ring, while a 1,3-dinucleophile could produce a six-membered heterocycle.

While specific, extensively documented examples starting directly from this compound are emerging, the reactivity of analogous compounds provides strong evidence for its potential. For example, derivatives of thiosemicarbazide (B42300) react with diethyl acetylenedicarboxylate (B1228247) (DEAD), another type of activated dicarbonyl compound, to form five-membered thiazoline (B8809763) heterocycles. semanticscholar.org It is plausible that this compound could participate in similar cyclization reactions with appropriate sulfur- and nitrogen-containing nucleophiles. The cyclocondensation of 2-substituted malonic acid derivatives with dinucleophiles is a well-established route to what are often termed "malonyl heterocycles," which feature a 1,3-dicarbonyl moiety or its enol tautomer within the ring system. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diethyl chloromalonate |

| Dimethyl dichloromalonate |

| Dimethyl 2-chloromalonate |

| Fluoxastrobin |

| Bosentan |

| Vilazodone |

| 1,3-Diethyl 2-(2-methylhydrazinylidene)propanedioate |

| Diethyl malonate |

| Methylhydrazine |

| Diethyl acetylenedicarboxylate (DEAD) |

| Thiosemicarbazide |

Spectroscopic Characterization and Structural Elucidation in Diethyl Dichloromalonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, within a molecule. researchgate.net By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed molecular structure can be assembled.

While the ¹H NMR spectrum of diethyl dichloromalonate itself is simple due to the absence of protons on the central carbon, the technique is invaluable for analyzing its derivatives and monitoring reaction progress. For this compound, the spectrum would be expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons of the two equivalent ethyl groups. The integration of these signals would correspond to a 3:2 ratio.

In the synthesis and reactions of its derivatives, ¹H NMR is crucial for tracking the conversion of reactants to products. magritek.com For instance, in the synthesis of diethyl chloromalonate, the appearance of a singlet for the proton on the central carbon (α-proton) at approximately 4.86 ppm would be a key indicator of its formation. rsc.org Similarly, monitoring the disappearance of reactant signals and the emergence of product signals allows for the determination of reaction kinetics and endpoints. researchgate.net The chemical shifts and splitting patterns of the ethyl group protons can also provide information about the electronic environment of the malonate core.

Interactive Table 1: Representative ¹H NMR Data for Diethyl Malonate Derivatives Note: Data for this compound is predicted based on its structure, as it lacks an α-proton.

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| This compound | -OCH₂CH₃ | ~4.4 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.4 | Triplet | ~7.1 | |

| Diethyl Chloromalonate rsc.org | -CH (Cl)- | 4.86 | Singlet | N/A |

| -OCH₂ CH₃ | 4.32 | Quartet | 7.1 | |

| -OCH₂CH₃ | 1.34 | Triplet | 7.1 | |

| Diethyl Malonate rsc.org | -CH₂ - | 4.86 | Singlet | N/A |

| -OCH₂ CH₃ | 4.32 | Quartet | 7.1 | |

| -OCH₂CH₃ | 1.34 | Triplet | 7.1 |

Carbon-13 NMR spectroscopy is essential for determining the carbon framework of a molecule. libretexts.org Unlike ¹H NMR, the low natural abundance of the ¹³C isotope means that carbon-carbon coupling is typically not observed, leading to simpler spectra where each unique carbon atom produces a single peak. pressbooks.pub

For this compound, the ¹³C NMR spectrum provides clear evidence of its structure. nih.gov The spectrum shows distinct signals for the carbonyl carbon (C=O), the dichlorinated quaternary carbon (CCl₂), the methylene carbon (-OCH₂-), and the methyl carbon (-CH₃). The chemical shift of the CCl₂ carbon is particularly diagnostic. The comparison with related compounds like diethyl chloromalonate, which shows a signal for a CH(Cl) carbon, further confirms the structure. chemicalbook.com

Interactive Table 2: Experimental ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| This compound nih.gov | C =O | 161.8 |

| -C Cl₂- | 97.9 | |

| -OC H₂CH₃ | 64.2 | |

| -OCH₂C H₃ | 13.8 | |

| Diethyl Chloromalonate chemicalbook.com | C =O | 164.5 |

| -C H(Cl)- | 55.5 | |

| -OC H₂CH₃ | 63.2 | |

| -OCH₂C H₃ | 13.9 | |

| Diethyl Malonate hmdb.ca | C =O | 167.3 |

| -C H₂- | 41.7 | |

| -OC H₂CH₃ | 61.4 | |

| -OCH₂C H₃ | 14.1 |

For fluorinated analogs of this compound, Fluorine-19 NMR (¹⁹F NMR) is an indispensable analytical tool. rsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies. wikipedia.org It also features a wide range of chemical shifts, which are highly sensitive to the local electronic environment, making it excellent for distinguishing between different fluorine atoms in a molecule. wikipedia.org

In the context of malonate research, ¹⁹F NMR is used to characterize compounds such as diethyl chlorofluoromalonate and diethyl bromofluoromalonate. rsc.org The ¹⁹F NMR spectrum of diethyl chlorofluoromalonate, for example, shows a singlet at approximately -161.8 ppm, confirming the presence of the fluorine atom attached to the central carbon. rsc.org This technique is also invaluable for monitoring reactions involving the introduction or modification of fluorine-containing groups. nih.gov

Interactive Table 3: ¹⁹F NMR Data for Halogenated Diethyl Malonate Analogs

| Compound | Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity |

| Diethyl Chlorofluoromalonate rsc.org | -CF (Cl)- | -161.83 | Singlet |

| Diethyl Bromofluoromalonate rsc.org | -CF (Br)- | -122.39 | Singlet |

While 1D NMR spectra are often sufficient for simple molecules, complex structures or spectra with overlapping signals may require advanced multi-dimensional NMR techniques. researchgate.netiaea.org These experiments correlate signals in two dimensions, providing information about connectivity between nuclei. weebly.com

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment on a derivative of this compound would show cross-peaks between protons that are coupled to each other, such as the methylene and methyl protons of the ethyl groups, confirming their connectivity. cuni.cz

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These 2D experiments correlate the chemical shifts of protons with the directly attached carbons. For this compound, an HSQC spectrum would show correlations between the methylene protons and the methylene carbons, and between the methyl protons and the methyl carbons, aiding in the unambiguous assignment of both ¹H and ¹³C spectra.

These advanced methods are powerful tools for the complete structural elucidation of this compound and its more complex reaction products. diva-portal.org

Fluorine-19 NMR (¹⁹F NMR) for Halogenated Analogs

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the m/z ratio with very high accuracy (typically to four or five decimal places). measurlabs.com This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak, as different formulas with the same nominal mass will have slightly different exact masses due to the mass defects of their constituent atoms. nih.gov

For this compound (C₇H₁₀Cl₂O₄), HRMS is used to confirm its elemental composition. nih.govrsc.org The experimentally determined exact mass will closely match the calculated theoretical mass, providing definitive evidence for the molecular formula and distinguishing it from any potential isomers or impurities. measurlabs.com The isotopic pattern created by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would also be clearly resolved and would match the expected distribution, further corroborating the structure.

Interactive Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₀Cl₂O₄ | nih.gov |

| Calculated Exact Mass | 227.9956142 Da | nih.gov |

| Nominal Mass | 229 g/mol | nih.gov |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. cmu.edu In the case of this compound (C₇H₁₀Cl₂O₄), electron impact mass spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a molecular fingerprint. cmu.edunih.gov

The molecular ion (M⁺˙) peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 229.05 g/mol ). nih.gov A key feature in the mass spectrum of a chlorinated compound is the presence of isotope peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. For a molecule containing two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments: an (M) peak, an (M+2) peak, and an (M+4) peak, with predictable relative intensities.

The fragmentation of the this compound molecular ion is governed by the stability of the resulting fragments and follows established pathways for esters. libretexts.orgmsu.edu The presence of electronegative chlorine atoms and multiple functional groups leads to several predictable cleavage points. libretexts.org

Key fragmentation pathways include:

Alpha-Cleavage: This is a common fragmentation pathway for esters, occurring at the bonds adjacent to the carbonyl group. libretexts.org This can involve the loss of an ethoxy radical (•OCH₂CH₃, 45 u) to form a stable acylium ion.

Loss of an Ester Group: Cleavage can result in the loss of an entire ethoxycarbonyl radical (•COOCH₂CH₃, 73 u).

Cleavage of C-Cl Bonds: The carbon-chlorine bonds can also break, leading to fragments that have lost one or both chlorine atoms.

Rearrangements: While less common, rearrangements like the McLafferty rearrangement can occur in some esters, though the substitution on the alpha-carbon may hinder this specific pathway.